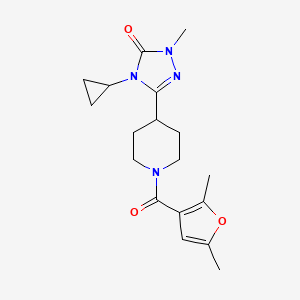

![molecular formula C22H20FN3O3S B2409728 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1351606-96-6](/img/structure/B2409728.png)

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

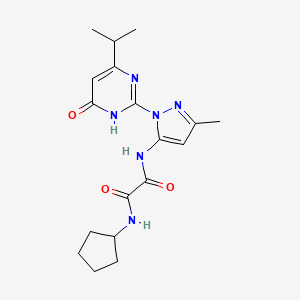

This compound is a complex organic molecule with multiple functional groups. It contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a thiadiazole ring, and a piperidine ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives have been synthesized and evaluated for their B-Raf inhibitory and anti-proliferation activities . Another synthesis method involves using 2,3-dihydroxybenzoic acid as the initial material .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex due to the presence of multiple reactive sites. The compound has been involved in Pd-catalyzed intramolecular asymmetric aryl C O coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point can be determined using differential scanning calorimetry . The electronic properties can be computed using Time-Dependent density functional theory (TD-DFT) .Scientific Research Applications

B-Raf Inhibitory and Anti-proliferation Activities

(Yang et al., 2012) researched novel 2,3-dihydrobenzo[b][1,4]dioxin-containing pyrazole derivatives, finding that compounds with this structure, including one similar to the queried compound, showed potent biological activity against B-Raf(V600E) and human melanoma cell lines. The 2,3-dihydrobenzo[b][1,4]dioxin structure improved the compounds' bioactivity by enhancing their interaction with receptors.

Structural and Antiproliferative Analysis

The study by (Prasad et al., 2018) synthesized a compound from benzo[d]isoxazole and piperidin-1-yl, evaluated for antiproliferative activity. The crystal structure was examined, revealing stabilization by inter and intra-molecular hydrogen bonds, which could contribute to the molecule's stability and biological activity.

Antimicrobial Activity Research

Research by (Patel et al., 2011) on new pyridine derivatives, including structures akin to the queried compound, showed variable and modest antimicrobial activity against bacteria and fungi. This indicates a potential application of such compounds in developing antimicrobial agents.

Synthesis and Antitumor Activity

A study by (Bhole & Bhusari, 2011) synthesized similar thiadiazol compounds, which demonstrated inhibitory effects on various cancer cell lines, especially leukemia and lung cancer. This suggests that compounds with the queried structure may have potential as anticancer agents.

Anticonvulsant and Sodium Channel Blocking Activities

In (Malik & Khan, 2014), novel methanone derivatives were synthesized and evaluated for anticonvulsant activities. One compound showed significant potential with a high protective index, indicating the effectiveness of such structures in anticonvulsant drugs and sodium channel blocking.

Synthesis and Biological Evaluation for Anticancer and Antimicrobial Agents

(Naik et al., 2022) synthesized fluorophenyl methanone derivatives, showing potent cytotoxicity against breast carcinoma and moderate antibacterial activity. This underlines the potential of similar structures in anticancer and antimicrobial treatments.

Antioxidant and Antimicrobial Activities

(Bassyouni et al., 2012) explored benzimidazole and oxadiazol derivatives, finding high antioxidant and antimicrobial activities against specific bacterial strains. This indicates the potential use of related structures in antioxidant and antimicrobial applications.

Future Directions

The compound and its derivatives have potential applications in the development of new drugs. For instance, they have been evaluated for their B-Raf inhibitory and anti-proliferation activities . Future research could focus on optimizing the synthesis process, studying the mechanism of action in more detail, and evaluating the safety and efficacy of the compound in biological systems .

properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-yl-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O3S/c23-16-8-2-1-7-15(16)21-25-24-20(30-21)14-6-5-11-26(12-14)22(27)19-13-28-17-9-3-4-10-18(17)29-19/h1-4,7-10,14,19H,5-6,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWXZNXCSNJYLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2COC3=CC=CC=C3O2)C4=NN=C(S4)C5=CC=CC=C5F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-(3,5-difluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2409645.png)

![2-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2409653.png)

![2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2409657.png)

![N-(2-ethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2409659.png)

![Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate](/img/structure/B2409662.png)

![[4-(Dimethylamino)phenyl]-[4-(4-nitrophenyl)piperazino]methanethione](/img/structure/B2409663.png)

![5-Oxaspiro[3.5]nonan-8-ol](/img/structure/B2409667.png)